molecular formula C10H13BO5 B13341936 3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid

3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid

Katalognummer: B13341936
Molekulargewicht: 224.02 g/mol
InChI-Schlüssel: BREWKHSAJFWGPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid is a complex organic compound that features a boron atom bonded to a benzoic acid derivative This compound is of interest due to its unique structure, which combines boronic acid functionality with a hydroxybenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3-hydroxybenzoic acid, which can be synthesized from benzoic acid through sulfonation, alkali melting, and hydrolysis . . The final step is the attachment of the hydroxypropoxy group, which can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also crucial.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxypropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the carboxylic acid group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its boronic acid functionality makes it a potential candidate for enzyme inhibition studies.

    Medicine: It is explored for its potential use in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid involves its interaction with molecular targets through its boronic acid and hydroxybenzoic acid moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition. The hydroxybenzoic acid part can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxybenzoic acid: A simpler compound that lacks the boronic acid and hydroxypropoxy groups.

    4-Hydroxybenzoic acid: Similar to 3-hydroxybenzoic acid but with the hydroxy group in a different position.

    3,5-Dihydroxybenzoic acid: Contains two hydroxy groups on the benzene ring.

Uniqueness

3-(Hydroxy(3-hydroxypropoxy)boranyl)benzoic acid is unique due to the presence of both boronic acid and hydroxypropoxy groups, which confer distinct chemical properties and potential applications. Its ability to form reversible covalent bonds and participate in various non-covalent interactions makes it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C10H13BO5

Molekulargewicht

224.02 g/mol

IUPAC-Name

3-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid

InChI

InChI=1S/C10H13BO5/c12-5-2-6-16-11(15)9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12,15H,2,5-6H2,(H,13,14)

InChI-Schlüssel

BREWKHSAJFWGPI-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)C(=O)O)(O)OCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.